2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one (MF: C₁₃H₁₃FN₂O₂S, MW: 280.32 g/mol) is a synthetic 2-thioether-substituted 6-methyl-1,4-dihydropyrimidin-4-one derivative. The compound features a 2-fluorophenoxyethyl side chain linked via a thioether bridge to the C2 position of the pyrimidinone core, distinguishing it structurally from the more common Biginelli-type 2-oxo-dihydropyrimidinones (DHPMs) that dominate the literature.

Molecular Formula C13H13FN2O2S
Molecular Weight 280.32 g/mol
Cat. No. B6008426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Molecular FormulaC13H13FN2O2S
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)SCCOC2=CC=CC=C2F
InChIInChI=1S/C13H13FN2O2S/c1-9-8-12(17)16-13(15-9)19-7-6-18-11-5-3-2-4-10(11)14/h2-5,8H,6-7H2,1H3,(H,15,16,17)
InChIKeyWATPXPJXKUZIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one: Compound Identity, Scaffold Class, and Procurement Context


2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one (MF: C₁₃H₁₃FN₂O₂S, MW: 280.32 g/mol) is a synthetic 2-thioether-substituted 6-methyl-1,4-dihydropyrimidin-4-one derivative [1]. The compound features a 2-fluorophenoxyethyl side chain linked via a thioether bridge to the C2 position of the pyrimidinone core, distinguishing it structurally from the more common Biginelli-type 2-oxo-dihydropyrimidinones (DHPMs) that dominate the literature [2]. Spectroscopic identity has been confirmed by 500 MHz ¹H NMR in DMSO-d₆ [1]. The compound is offered as a research-grade chemical (typical purity: 95%) and is intended exclusively for non-human, non-veterinary investigational use .

Why In-Class Dihydropyrimidinone Analogs Cannot Substitute for 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one


Generic substitution within the dihydropyrimidinone class is precluded by two orthogonal structural determinants. First, the C2-thioether linkage in this compound occupies a distinct topological and electronic space relative to the C2-oxo or C2-thioxo congeners produced by the classical Biginelli condensation [1]. Second, the ortho-fluorine atom on the terminal phenoxy ring introduces measurable physicochemical perturbations—including altered lipophilicity (predicted clogP ~2.86 vs. a lower value for the des-fluoro analog, MW 262.33) and modified hydrogen-bonding capacity—that can shift target engagement profiles, metabolic stability, and spectroscopic behavior relative to non-fluorinated or para-fluorinated analogs [2] [3]. These differences are sufficient to invalidate the assumption that any 6-methyl-1,4-dihydropyrimidin-4-one derivative is functionally interchangeable with this specific compound.

Quantitative Differentiation Evidence: 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one vs. Structural Analogs


Ortho-Fluorophenoxy vs. Des-Fluoro Phenoxy Analog: Physicochemical Property Differentiation

The ortho-fluorine substitution on the terminal phenoxy ring of the target compound (MW = 280.32 g/mol, predicted clogP ≈ 2.86, tPSA ≈ 51.2 Ų) distinguishes it from the direct des-fluoro analog, 6-methyl-2-[(2-phenoxyethyl)thio]pyrimidin-4(1H)-one (MW = 262.33 g/mol) [1] . The fluorine atom contributes an additional ~18 Da mass and, critically, alters electron density distribution on the aromatic ring, which modulates π-stacking interactions, oxidative metabolism susceptibility, and ¹⁹F NMR detectability—a feature absent in the des-fluoro comparator [2].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

2-Thio-6-oxo-1,6-dihydropyrimidine Scaffold Validated for Human Lactate Dehydrogenase (LDH) Inhibition with Crystallographic Confirmation

The 2-thio-6-oxo-1,6-dihydropyrimidine scaffold, of which the target compound is a direct structural exemplar, has been validated as an inhibitor of human lactate dehydrogenase A (LDHA) through high-throughput screening, biochemical assay, and X-ray crystallography [1]. The initial HTS hit displayed an IC₅₀ of 8.1 μM against human LDHA. Iterative structural optimization yielded analogs with improved potency, the best achieving an IC₅₀ of 0.48 μM [1]. A co-crystal structure (PDB: 4JNK) confirmed specific binding to human LDHA in a manner requiring simultaneous NADH co-factor association [2].

Cancer Metabolism LDHA Inhibition Structure-Based Drug Design

2-(Alkylthio)pyrimidin-4-one Chemotype Established as Reversible Lipoprotein-Associated Phospholipase A₂ (Lp-PLA₂) Inhibitors

The Boyd et al. (2000) disclosure established that 2-(alkylthio)pyrimidin-4-ones function as novel, reversible inhibitors of human Lp-PLA₂ through a non-covalent, substrate-competitive mechanism [1]. This chemotype class—defined precisely by the C2-thioether linkage and the pyrimidin-4-one core present in the target compound—formed the foundational lead series from which optimized clinical candidates (including the nanomolar inhibitor darapladib, IC₅₀ = 0.25 nM) were ultimately derived through iterative medicinal chemistry [2]. The target compound, by virtue of its 2-[(2-fluorophenoxy)ethyl]thio substituent, represents a specific substitution variant within this validated inhibitor class.

Cardiovascular Drug Discovery Lp-PLA₂ Inhibition Atherosclerosis

Close Structural Analog Displays Measurable Hsp90 Inhibition: BindingDB BDBM32240 Data

A close structural analog—2-[2-(2-fluorophenoxy)ethylsulfanyl]pyrimidine-4,6-diamine (BDBM32240)—has been evaluated in a fluorescence polarization-based high-throughput screening assay against human heat shock protein 90-alpha (Hsp90α) and displayed an IC₅₀ of 5.00 × 10⁴ nM (50 μM) at pH 7.4, 23 °C [1]. The target compound differs from BDBM32240 by substitution of the 4,6-diamine motif with a 6-methyl-4-oxo group, which alters the hydrogen-bonding donor/acceptor profile at the pyrimidine ring periphery and is expected to modulate both target affinity and selectivity [2].

Hsp90 Inhibition Cancer Chaperone Targeting Fluorescence Polarization Assay

Spectroscopic Identity Verification: 500 MHz ¹H NMR in DMSO-d₆ Provides Definitive Structural Authentication for Procurement Quality Control

The target compound's structural identity has been authenticated by 500 MHz ¹H NMR spectroscopy in DMSO-d₆, with the spectrum deposited in the SpectraBase database (Spectrum ID: GenXTHddQID) under the curated compilation of John Wiley & Sons [1]. The InChIKey (WATPXPJXKUZIBN-UHFFFAOYSA-N) provides a unique, structure-based identifier that unambiguously distinguishes this compound from isomers and close analogs [1]. The canonical SMILES (CC1=CC(=O)NC(=N1)SCCOC2=CC=CC=C2F) defines the exact connectivity, enabling computational docking and property prediction with full structural fidelity [2].

Analytical Chemistry Quality Control Structural Authentication

Prioritized Research and Industrial Application Scenarios for 2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-6-methyl-1,4-dihydropyrimidin-4-one


LDHA Inhibitor Screening and Structure-Based Lead Optimization in Oncology Metabolism Programs

This compound can serve as a starting scaffold for LDHA inhibitor discovery campaigns. The validated 2-thio-6-oxo-1,6-dihydropyrimidine chemotype has demonstrated tunable LDHA inhibition (IC₅₀ range: 8.1 μM → 0.48 μM after optimization) with an available co-crystal structure (PDB: 4JNK) to guide rational design [1]. Procurement of this specific analog, with its 2-fluorophenoxyethyl side chain, enables exploration of the S-alkyl substituent vector that interacts with the enzyme's solvent-exposed region, a key determinant of selectivity over LDHB isoforms [1].

Lp-PLA₂ Inhibitor Screening Cascade for Cardiovascular and Neurodegenerative Disease Targets

The 2-(alkylthio)pyrimidin-4-one core is the pharmacophore that launched the Lp-PLA₂ inhibitor program culminating in darapladib (IC₅₀ = 0.25 nM) [1] [2]. This compound, with its distinctive ortho-fluorophenoxyethyl S-substituent, provides a structurally differentiated entry point for screening against Lp-PLA₂. The ortho-fluorine atom may confer metabolic advantages—a hypothesis testable through comparative microsomal stability assays against non-fluorinated analogs—and enables ¹⁹F NMR-based binding assays for hit confirmation [3].

Hsp90 Chaperone Inhibition Profiling with a Defined Structural Benchmark

The close analog BDBM32240 (2-[2-(2-fluorophenoxy)ethylsulfanyl]pyrimidine-4,6-diamine) has a measured Hsp90α IC₅₀ of 50 μM [1]. By procuring the 6-methyl-4-oxo variant (the target compound) alongside the 4,6-diamine analog, researchers can perform a head-to-head comparison to quantify the impact of pyrimidine ring substitution on Hsp90 binding, using the same fluorescence polarization assay format (PubChem AID: 712) for direct cross-referencing [1].

Analytical Reference Standard for Method Development and QC Release Testing

The authenticated 500 MHz ¹H NMR spectrum (SpectraBase ID: GenXTHddQID) and defined InChIKey (WATPXPJXKUZIBN-UHFFFAOYSA-N) qualify this compound as a reference standard for HPLC method development, LC-MS identity confirmation, and incoming QC verification in procurement workflows [1]. The ortho-fluorine provides a distinctive ¹⁹F NMR handle and a characteristic isotopic signature in mass spectrometry that unambiguously distinguishes it from the des-fluoro analog (MW: 262.33) [1] [2].

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